molecular formula C18H14ClF3N4O3S2 B2654271 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1351618-85-3

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2654271
CAS RN: 1351618-85-3
M. Wt: 490.9
InChI Key: LEBTVZSXKIVTEL-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It appears to contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a benzene ring, a thiadiazole ring, and a furan ring. The benzene ring is substituted with a trifluoromethyl group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds, including thiadiazoles, is of significant interest due to their potential biological activities. For instance, studies have shown methods to synthesize thiadiazole derivatives through reactions involving thiourea and various chloro-substituted precursors. These methodologies can be applicable in generating compounds with potential fungicidal, antimicrobial, and anti-inflammatory activities (Ledenyova et al., 2018; Balya et al., 2008; Abu‐Hashem et al., 2020).

Synthesis of N-substituted Derivatives

The synthesis of N-substituted heterocyclic compounds, including those with thiadiazole moieties, has been explored for their potential in creating new pharmacophores with antimicrobial and anticancer properties. Research in this area has focused on developing novel synthetic routes that allow for the creation of derivatives with varied biological activities (Gomha et al., 2017; Farghaly et al., 2011).

Biological Activity Screening

Compounds containing thiadiazole and furan moieties have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This research is crucial for identifying new therapeutic agents and understanding the structure-activity relationships that govern their efficacy (Shipilovskikh et al., 2020; Ahmed, 2007).

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O3S2/c1-8-5-11(9(2)29-8)15(28)24-16-25-26-17(31-16)30-7-14(27)23-13-6-10(18(20,21)22)3-4-12(13)19/h3-6H,7H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBTVZSXKIVTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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